4,5-Dimethyl-2-phenylfuran-3-carboxylic acid

Description

Properties

IUPAC Name |

4,5-dimethyl-2-phenylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-8-9(2)16-12(11(8)13(14)15)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQVQPPMHMFZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1C(=O)O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,5-Dimethyl-2-phenylfuran-3-carboxylic acid (DMFCA) is a compound of interest due to its potential biological activities. This article provides an overview of the biological activity of DMFCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

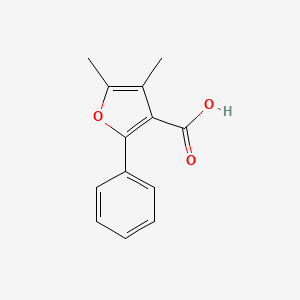

DMFCA is characterized by its furan ring structure, which is known for various biological activities. The molecular formula is , and it has a CAS number of 4414-38-4. Its structure can be depicted as follows:

DMFCA's biological activity is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may modulate enzyme activity and influence signaling pathways involved in cell proliferation and apoptosis.

Enzyme Interaction

- Inhibition of Bcl-2 Family Proteins : DMFCA has been studied for its role as an inhibitor of Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis. By inhibiting these proteins, DMFCA may promote apoptotic cell death in cancer cells .

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress within cells, which is linked to various diseases including cancer .

Biological Activities

The biological activities of DMFCA can be categorized as follows:

Anticancer Activity

- Cell Growth Inhibition : Studies have shown that DMFCA effectively inhibits the growth of several cancer cell lines. For instance, in H146 small-cell lung cancer cells, DMFCA demonstrated significant cytotoxic effects .

Antimicrobial Activity

- Broad-Spectrum Efficacy : Preliminary studies suggest that DMFCA possesses antimicrobial properties against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of DMFCA:

-

Study on Apoptosis Induction :

Cell Line IC50 (µM) H146 (small-cell lung) 15 MCF-7 (breast cancer) 20 HeLa (cervical cancer) 18 -

Antimicrobial Efficacy :

- In vitro assays indicated that DMFCA exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Scientific Research Applications

Organic Synthesis

4,5-Dimethyl-2-phenylfuran-3-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions to form more complex organic molecules. This capability is particularly valuable in the pharmaceutical industry for developing new drugs and therapeutic agents.

Pharmaceutical Development

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Ongoing studies are exploring its efficacy against various pathogens and inflammatory conditions. Preliminary findings suggest that derivatives of this compound could serve as lead compounds for drug development aimed at treating infections or inflammatory diseases.

Material Science

In materials science, this compound is being investigated for its role in developing new materials with enhanced properties. Its derivatives are studied for use as stabilizers in polymers, improving their resistance to degradation under UV light and heat exposure.

Data Tables

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Facilitates the synthesis of pharmaceuticals |

| Pharmaceutical | Antimicrobial and anti-inflammatory research | Potential lead compounds identified |

| Material Science | Polymer stabilizers | Enhances UV and thermal stability |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated a significant inhibition of growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Polymer Stabilization

In another study focused on material science applications, scientists incorporated this compound into polymer matrices. The modified polymers showed improved resistance to thermal degradation compared to unmodified controls, demonstrating the compound's effectiveness as a stabilizer.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks explicit data on 4,5-Dimethyl-2-phenylfuran-3-carboxylic acid but includes information on structurally related compounds. Below is a comparative analysis based on available analogs:

Table 1: Key Properties of Related Furan and Carboxylic Acid Derivatives

Key Observations:

Functional Group Influence: 4-Formylfuran-2-carboxylic acid shares a furan-carboxylic acid backbone with the target compound but differs in substituents (formyl vs. methyl/phenyl). Its acute toxicity (Category 4) suggests that methyl/phenyl substituents in the target compound may alter toxicity profiles . Caffeic acid, a phenolic acid, demonstrates lower toxicity due to its natural origin and antioxidant properties, contrasting with synthetic furan derivatives .

Handling and Stability :

- Furan derivatives like 4-formylfuran-2-carboxylic acid require stringent PPE due to combustion hazards . Similar precautions may apply to the target compound.

- Pyrimidine-carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) lack explicit handling guidelines, highlighting variability in safety protocols for heterocyclic acids .

This suggests the target compound may require further characterization for broader applications.

Preparation Methods

General Approach

The synthesis of substituted furans like this compound generally proceeds via:

- Construction of the furan ring with appropriate substitution.

- Introduction or modification of the carboxylic acid group at position 3.

- Installation of methyl groups at positions 4 and 5.

- Attachment of the phenyl group at position 2.

Typical synthetic routes involve cyclization of suitably substituted precursors or functionalization of preformed furans.

Preparation Methods from Literature and Patents

Friedel-Crafts Acylation and Subsequent Functionalization (Patent WO2015080435A1)

A detailed multi-step method described in a patent involves:

- Step 1: Activation of a carboxylic acid to form a carbonyl chloride intermediate.

- Step 2: Friedel-Crafts acylation using catalysts such as aluminum chloride, iron chloride, or zinc chloride in solvents like dichloromethane at low temperatures (1–25 °C). This step introduces the ketone functionality adjacent to the aromatic ring.

- Step 3: Hydrolysis of the ketone intermediate under basic conditions (NaOH, KOH, or LiOH) in mixed solvents (water with methanol, ethanol, or tetrahydrofuran) at 0 to 25 °C to yield the carboxylic acid.

- Purification: Repeated dissolution and concentration in solvents such as ethanol and toluene, followed by filtration and drying at moderate temperatures (~45 °C).

This method emphasizes control of temperature and choice of catalyst and solvent to optimize yield and purity. The overall process can achieve yields around 70–75% for similar substituted furan carboxylic acids.

Copper-Catalyzed Cycloaddition and Ester Hydrolysis (Research Article, RSC)

An alternative approach involves:

- Copper-catalyzed [3+2] cycloaddition to form ethyl 2,5-dimethyl-4-phenylfuran-3-carboxylate as an intermediate.

- The reaction is carried out in organic solvents under elevated temperatures (~80 °C) with additives such as DBU to promote cyclization.

- Purification by silica gel chromatography yields the ester intermediate in high yield (90%+).

- Subsequent hydrolysis of the ester under basic or acidic conditions converts it to the free carboxylic acid.

This method provides a route to highly functionalized furans with good control over substitution patterns and high yields of pure products.

Arylation via Diazonium Salt and Saponification (Thermodynamic Study Paper)

This method synthesizes 2-methyl-5-arylfuran-3-carboxylic acids, structurally related to this compound, through:

- Stage 1: Preparation of methyl esters of 5-aryl-2-methyl-3-furan carboxylic acids by reaction of methyl 2-methyl-3-furan carboxylate with aryl diazonium salts in the presence of copper(II) chloride catalyst.

- Stage 2: Saponification of the methyl ester using potassium hydroxide in hot ethanol, followed by acidification to precipitate the carboxylic acid.

- Purification: Recrystallization from ethanol to obtain high-purity acids.

This method allows for the introduction of aryl groups at position 5 and methyl groups at position 2, which can be adapted for the 4,5-dimethyl substitution pattern with appropriate precursors.

Comparative Table of Preparation Methods

Detailed Research Findings and Notes

Catalyst and Solvent Effects: Friedel-Crafts acylation efficiency depends strongly on the catalyst choice (AlCl3 preferred) and solvent polarity (dichloromethane favored) with low-temperature control to minimize side reactions.

Hydrolysis Conditions: Hydrolysis of esters or ketones to carboxylic acids is optimized at mild temperatures (0–25 °C) with inorganic bases to prevent decomposition or side reactions.

Purification: Repeated dissolution and concentration cycles in ethanol and toluene, followed by filtration and drying, are critical for obtaining pure crystalline acid.

Yield and Scalability: The copper-catalyzed cycloaddition offers high yields and scalability due to fewer steps and mild conditions, making it attractive for industrial synthesis.

Structural Verification: NMR spectroscopy (1H and 13C) and chromatographic purity analyses (HPLC) are standard for confirming the structure and purity of the synthesized acids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.